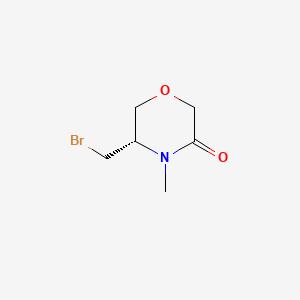
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one is a synthetic compound that has been used in a variety of scientific applications. It is a highly stable and versatile compound that has a variety of uses in organic chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one has been used in a variety of scientific research applications. It has been used to study the effects of brominated compounds on the environment, as well as to investigate the biological activity of brominated compounds. It has also been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a catalyst in a variety of reactions.
Wirkmechanismus
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one is a highly stable compound that is capable of forming strong bonds with various molecules. It is capable of forming covalent bonds with other molecules, as well as forming hydrogen bonds and van der Waals interactions. These interactions allow (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one to bind to other molecules and affect their activity.
Biochemical and Physiological Effects
(this compound)-5-(bromomethyl)-4-methylmorpholin-3-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. In addition, (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a highly stable compound that is capable of forming strong bonds with other molecules. This allows it to be used in a variety of experiments without the need for additional stabilizing agents. Additionally, it is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one can be toxic if ingested and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for ((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one. One potential direction is the development of new synthetic methods for the synthesis of (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one. Additionally, further research could be conducted to explore the potential therapeutic applications of (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research could be conducted to explore the potential environmental applications of (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one, such as its use as a biodegradable pesticide.
Synthesemethoden
((5S)-5-(bromomethyl)-4-methylmorpholin-3-one)-5-(bromomethyl)-4-methylmorpholin-3-one can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylmorpholine and bromomethyl bromide. This reaction produces (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one in high yields. Other methods used to synthesize (this compound)-5-(bromomethyl)-4-methylmorpholin-3-one include the reaction of 4-methylmorpholine and bromoacetaldehyde, the reaction of 4-methylmorpholine and bromoacetic acid, and the reaction of 4-methylmorpholine and bromoacetamide.
Eigenschaften
IUPAC Name |
(5S)-5-(bromomethyl)-4-methylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPVFFXBMWWBDV-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](COCC1=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-benzyl-1-phenoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6608580.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B6608584.png)
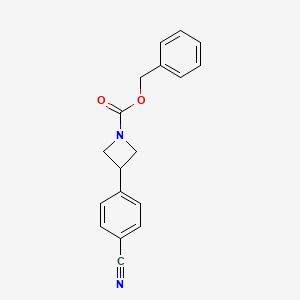
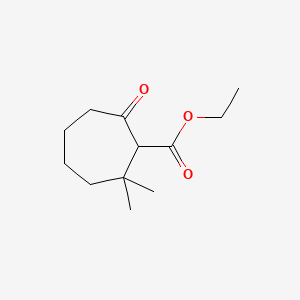

![6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608612.png)
![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608627.png)
![6,6-dimethyl-7-oxaspiro[3.5]nonan-2-ol](/img/structure/B6608645.png)
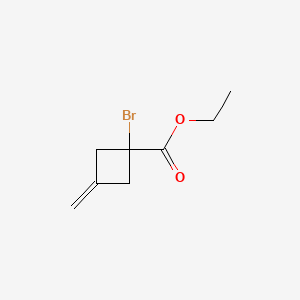
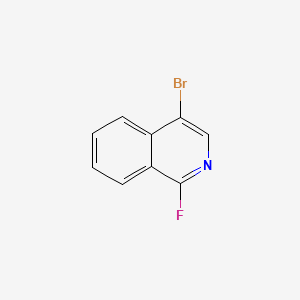

![1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6608665.png)

